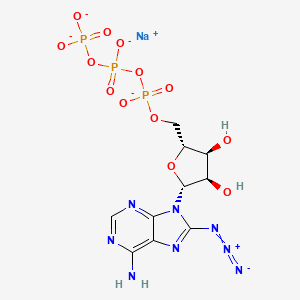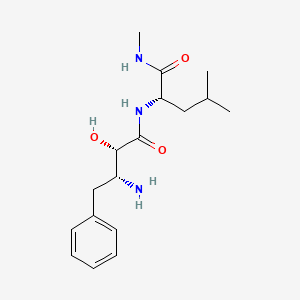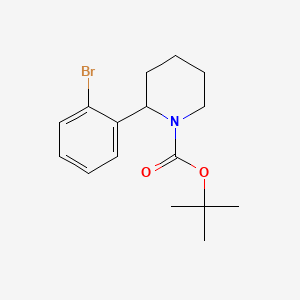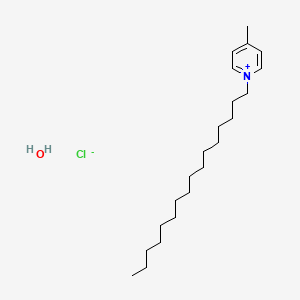
8-Azidoadenosine 5'-triphosphate sodium salt
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8-Azidoadenosine 5’-triphosphate sodium salt is a modified nucleotide analog of adenosine triphosphate (ATP). It is characterized by the presence of an azido group (-N3) at the 8th position of the adenine ring. This compound is widely used in biochemical and molecular biology research due to its ability to act as a photoaffinity label and its utility in click chemistry reactions .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 8-Azidoadenosine 5’-triphosphate sodium salt typically involves the modification of adenosine triphosphate (ATP). The azido group is introduced at the 8th position of the adenine ring through a series of chemical reactions. One common method involves the use of 8-bromo-adenosine triphosphate as a starting material, which is then reacted with sodium azide (NaN3) under specific conditions to replace the bromine atom with an azido group .
Industrial Production Methods
Analyse Chemischer Reaktionen
Types of Reactions
8-Azidoadenosine 5’-triphosphate sodium salt undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in substitution reactions, particularly in the presence of nucleophiles.
Click Chemistry Reactions: The azido group is highly reactive in click chemistry, especially in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction involves the use of copper(I) catalysts and alkyne-containing molecules to form triazoles.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction does not require a copper catalyst and uses strained alkynes such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN).
Major Products Formed
Wissenschaftliche Forschungsanwendungen
8-Azidoadenosine 5’-triphosphate sodium salt has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 8-Azidoadenosine 5’-triphosphate sodium salt involves its incorporation into biochemical processes where ATP is normally used. The azido group allows for specific interactions with target molecules, enabling photoaffinity labeling and click chemistry reactions. These interactions help in identifying and characterizing molecular targets, such as ATP-binding proteins and enzymes involved in cellular metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
8-Bromo-adenosine 5’-triphosphate: Another modified ATP analog used in similar biochemical applications.
5-Azido-uridine 5’-triphosphate: A nucleotide analog with an azido group at the 5th position of uridine, used in RNA labeling and click chemistry.
Uniqueness
8-Azidoadenosine 5’-triphosphate sodium salt is unique due to its specific modification at the 8th position of the adenine ring, which provides distinct reactivity and utility in photoaffinity labeling and click chemistry. This makes it particularly valuable for studying ATP-binding proteins and for applications in live cell imaging .
Eigenschaften
Molekularformel |
C10H11N8NaO13P3-3 |
|---|---|
Molekulargewicht |
567.15 g/mol |
IUPAC-Name |
sodium;[[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl]oxy-oxidophosphoryl] phosphate |
InChI |
InChI=1S/C10H15N8O13P3.Na/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(29-9)1-28-33(24,25)31-34(26,27)30-32(21,22)23;/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H,26,27)(H2,11,13,14)(H2,21,22,23);/q;+1/p-4/t3-,5-,6-,9-;/m1./s1 |
InChI-Schlüssel |
JNWKTICFNQRTBF-GWTDSMLYSA-J |
Isomerische SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+] |
Kanonische SMILES |
C1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)([O-])OP(=O)([O-])OP(=O)([O-])[O-])O)O)N.[Na+] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1H-1,2,3-Triazole-4-carboxylic acid, 1-[(2,6-difluorophenyl)methyl]-, 2,5-dioxo-1-pyrrolidinyl ester](/img/structure/B11828729.png)
![sodium;(2R,3S,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-[[hydroxy(phosphonooxy)phosphoryl]oxymethyl]oxolan-3-olate](/img/structure/B11828732.png)
![ethyl (2E)-3-{5-methyl-3-azabicyclo[3.1.0]hexan-1-yl}prop-2-enoate](/img/structure/B11828734.png)

![3-Bromobenzo[c]phenanthrene](/img/structure/B11828741.png)



![N-(b-D-Glucopyranosyl)-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B11828757.png)


![(1S,4S,10S)-12-(4-methylphenyl)sulfonyl-3,12-diazatetracyclo[8.3.0.01,3.04,8]tridec-8-ene](/img/structure/B11828796.png)
![[(Tetrahydrofuran-2-yl)methyl]pyrimidine-2,4-diamine](/img/structure/B11828801.png)

